molecular formula C7H12O3 B3377190 (2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one CAS No. 126615-85-8

(2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one

Cat. No.: B3377190
CAS No.: 126615-85-8
M. Wt: 144.17
InChI Key: KMEDOJXSKLWINH-RNFRBKRXSA-N
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Description

(2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one: is a chiral cyclobutanone derivative. This compound is characterized by the presence of ethoxy and methoxy substituents on the cyclobutanone ring, which imparts unique stereochemical properties. The compound’s stereochemistry is denoted by the (2S,3R) configuration, indicating the specific spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, followed by the preparation of diethyl (2R,3R)-2,3-epoxysuccinate. The epoxide is then cleaved nucleophilically to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: (2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ketone group.

    Substitution: The ethoxy and methoxy groups can be substituted under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry: In chemistry, (2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions .

Biology and Medicine: The compound’s chiral nature allows it to interact with biological molecules in a stereospecific manner, making it useful in the development of pharmaceuticals and as a probe in biochemical studies .

Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials. Its reactivity and stereochemistry are leveraged to produce high-value products .

Mechanism of Action

The mechanism by which (2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets in a highly specific manner. This interaction can modulate the activity of these biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: (2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one is unique due to its specific combination of ethoxy and methoxy groups on the cyclobutanone ring. This unique structure imparts distinct reactivity and interaction profiles compared to other similar compounds .

Properties

IUPAC Name

(2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-10-6-4-5(8)7(6)9-2/h6-7H,3-4H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEDOJXSKLWINH-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=O)C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CC(=O)[C@H]1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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